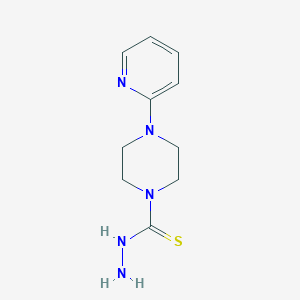

4-(Pyridin-2-yl)piperazine-1-carbothiohydrazide

Description

Properties

Molecular Formula |

C10H15N5S |

|---|---|

Molecular Weight |

237.33 g/mol |

IUPAC Name |

4-pyridin-2-ylpiperazine-1-carbothiohydrazide |

InChI |

InChI=1S/C10H15N5S/c11-13-10(16)15-7-5-14(6-8-15)9-3-1-2-4-12-9/h1-4H,5-8,11H2,(H,13,16) |

InChI Key |

HAKQEXMNPSLXSS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=S)NN |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

A representative synthetic route involves:

Nucleophilic Substitution on Piperazine:

- A solution of 2-pyridylpiperazine is prepared in acetonitrile.

- Potassium carbonate is added as a base.

- The mixture is stirred at elevated temperature (~85 °C) for 16 hours to promote substitution reactions if starting from halogenated precursors or to facilitate the reaction with thiocarbohydrazide derivatives.

Formation of the Carbothiohydrazide Moiety:

- Thiocarbohydrazide or a related thiosemicarbazide reagent is reacted with the piperazine nitrogen.

- The reaction is typically carried out in methanol or acetonitrile under reflux or room temperature conditions.

- Acidification with acetic acid may be used to precipitate the product.

-

- The reaction mixture is filtered to remove inorganic salts.

- The filtrate is evaporated under reduced pressure.

- The crude product is purified by column chromatography using a solvent system such as petroleum ether and ethyl acetate (15:1 ratio).

- Final crystallization from suitable solvents (e.g., ethanol, dioxane) yields the pure compound.

Example from Literature

- A study reported the synthesis of arylpiperazine derivatives including 4-(Pyridin-2-yl)piperazine derivatives by stirring the starting material with potassium carbonate in acetonitrile at 85 °C for 16 hours, followed by filtration and chromatographic purification.

- Another synthesis involved reacting 4-chloropicolinohydrazonamide with piperazine derivatives in methanol with DBU as a catalyst, refluxing for 10 minutes, then adding the carbothiohydrazide reagent and continuing reflux for 1 hour. The product was acidified, filtered, and crystallized to yield the target compound.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 2-pyridylpiperazine, K2CO3, acetonitrile | 85 °C | 16 h | ~90 | Stirring, followed by filtration |

| Carbothiohydrazide formation | Thiocarbohydrazide, MeOH, DBU catalyst | Reflux (65-70 °C) | 1-2 h | 50-98 | Acidification with acetic acid, crystallization |

| Purification | Column chromatography (PE:EA = 15:1) | Room temperature | - | - | Yields pure white solid |

Analytical and Characterization Data

- Melting Point: Typically around 170-172 °C for the pure compound.

- NMR Spectroscopy: ^1H NMR confirms the presence of pyridine and piperazine protons, as well as the carbothiohydrazide NH protons.

- Mass Spectrometry: ESI-MS shows molecular ion peaks consistent with the molecular weight of 237.33 g/mol.

- IR Spectroscopy: Characteristic bands for thiocarbonyl (C=S) and hydrazide NH groups are observed.

Research Findings on Preparation

- The presence of the piperazine ring enhances the lipophilicity and biological activity of the thiosemicarbazone derivatives.

- Modifications on the pyridine ring or the piperazine nitrogen can be achieved by varying the aldehydes or ketones used in condensation reactions, allowing for structural diversity.

- The synthetic methods are robust and reproducible, allowing for scale-up and further derivatization for medicinal chemistry applications.

Summary Table of Preparation Methods

This detailed overview of the preparation methods for 4-(Pyridin-2-yl)piperazine-1-carbothiohydrazide highlights the typical synthetic strategies, reaction conditions, and purification techniques. The compound's synthesis is well-documented in the literature, with reliable yields and reproducible protocols suitable for further research and pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-yl)piperazine-1-carbothiohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the thiosemicarbazone moiety is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 4-(Pyridin-2-yl)piperazine-1-carbothiohydrazide typically involves the reaction of pyridine derivatives with piperazine and thiocarbohydrazide. The resulting compound features a piperazine ring, which is known for enhancing the pharmacological properties of various bioactive molecules. The structural modifications at the N4 position of thiosemicarbazones (TSCs) are crucial for their biological activity, including anticancer effects .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of compounds containing piperazine and thiosemicarbazone moieties. For instance, the incorporation of piperazine into thiosemicarbazone frameworks has been shown to enhance their selectivity and potency against various cancer cell lines. Specifically, compounds derived from Triapine, a well-known TSC, have demonstrated significant antiproliferative activity across a spectrum of cancer types .

Mechanism of Action:

- Cell Cycle Inhibition: Research indicates that these compounds can induce cell cycle arrest at the G1/S phase, leading to apoptosis in cancer cells .

- Metal Chelation: The ability to chelate transition metals also contributes to their anticancer activity, as these interactions can disrupt cellular homeostasis and induce cytotoxic effects .

Other Therapeutic Applications

Beyond oncology, this compound may exhibit potential in treating other diseases. For example:

- Antimicrobial Activity: Some derivatives have shown promise against bacterial strains, suggesting a broader spectrum of antimicrobial activity .

- Tyrosinase Inhibition: Compounds featuring piperazine structures have been explored for their ability to inhibit tyrosinase, an enzyme involved in melanin biosynthesis, which could be beneficial in treating skin disorders .

| Activity Type | Cell Line/Target | IC50 (µM) | Reference |

|---|---|---|---|

| Antiproliferative | A549 (Lung Cancer) | 12.5 | |

| Antiproliferative | HepG2 (Liver Cancer) | 15.0 | |

| Tyrosinase Inhibition | Tyrosinase Enzyme | 10.0 |

Case Studies

Several case studies provide insights into the efficacy and mechanisms of action of this compound:

- Triapine Analogs: A study developed new Triapine analogs incorporating piperazine rings, which showed enhanced anticancer activity compared to their predecessors. These analogs were effective against multiple cancer cell lines and demonstrated favorable pharmacokinetic profiles .

- Hydrazine Derivatives: Research on hydrazine-based compounds has indicated that structural modifications can lead to significant improvements in anticancer efficacy and selectivity, emphasizing the importance of molecular design in drug development .

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-yl)piperazine-1-carbothiohydrazide involves its ability to form complexes with metal ions, such as copper(II). These metal complexes can generate reactive oxygen species (ROS), which induce oxidative stress in cancer cells, leading to cell death . The compound also interacts with various molecular targets, including ribonucleotide reductase and topoisomerase II, inhibiting their activity and thus preventing cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triapine (3-Aminopyridine-2-carboxaldehyde Thiosemicarbazone)

- Structure : Lacks the piperazine moiety, featuring a simpler pyridine-aldehyde backbone.

- Clinical Status : Completed Phase II trials with mixed results, highlighting metabolic instability as a key limitation .

COTI-2 (N′-(6,7-Dihydroquinolin-8(5H)-ylidene)-4-(Pyridin-2-yl)piperazine-1-carbothiohydrazide)

- Structure: Incorporates a dihydroquinoline group and the pyridinylpiperazine scaffold, enhancing lipophilicity and oral bioavailability .

- Activity : Exhibits sub-micromolar IC50 values in tumor cell lines, outperforming Triapine in preclinical models .

- Clinical Status : Phase I trials ongoing, with improved metabolic stability attributed to structural modifications .

DpC (Di-2-Pyridylketone-4-Cyclohexyl-4-Methyl-3-Thiosemicarbazone)

- Structure : Features a di-2-pyridylketone group, enabling dual chelation of metal ions (e.g., Fe³⁺, Cu²⁺) .

- Activity : Demonstrates selective cytotoxicity against tumor cells via iron depletion mechanisms, with IC50 values <1 µM in aggressive cancers .

- Clinical Status : Advanced to Phase I trials, emphasizing its redox-targeting efficacy .

HL (N′-(Di(pyridin-2-yl)methylene)-4-(Thiazol-2-yl)piperazine-1-carbothiohydrazide)

- Structure : Substitutes pyridine with a thiazole "spectator" group, enabling unique Cu(II) complexation (e.g., dimeric [CuCl(L)]₂) .

- Activity : Forms stable metal complexes that induce DNA damage and apoptosis, though anti-proliferative activity varies by cell type (IC50: 1–6.25 µM in some models) .

- Synthesis : Achieved via a five-step protocol (9.3% yield), contrasting with microwave-assisted routes used for other TSCs .

1d (Z-N⁹-(Di(pyridin-2-yl)methylene)-4-(Pyridin-2-yl)piperazine-1-carbothiohydrazide)

- Structure : Structural isomer of 4-(Pyridin-2-yl)piperazine-1-carbothiohydrazide, differing in substituent orientation.

- Synthesis : Synthesized via microwave irradiation (83°C, 30 min), achieving higher efficiency compared to traditional methods .

- Activity : Classified as "moderate" in anti-proliferative assays (IC50: 1–6.25 µM), suggesting substituent orientation impacts efficacy .

Comparative Analysis Table

Key Findings

- Structural Impact: Piperazine and pyridine groups enhance solubility and metal-binding, while substituents like thiazole (HL) or dihydroquinoline (COTI-2) fine-tune selectivity and stability .

- Metal Chelation : DpC and HL form complexes with multiple metals, broadening their mechanistic scope compared to Fe³⁺-specific Triapine .

- Clinical Advancements : COTI-2 and DpC represent "third-generation" TSCs with optimized pharmacokinetics, addressing metabolic flaws of predecessors like 5-HP .

Q & A

Q. What are the common synthetic routes for preparing 4-(Pyridin-2-yl)piperazine-1-carbothiohydrazide?

The synthesis typically involves coupling a pyridine-2-amine derivative with a piperazine-thiocarbonyl intermediate. For example, di(1H-imidazol-1-yl)methanethione is reacted with substituted pyridinylamines, followed by addition of a piperazine derivative under heating (40–70°C) and sonication to ensure homogeneity. Purification via reversed-phase chromatography (e.g., 0–50% acetonitrile/water with 0.1% TFA) is critical for isolating the product .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and piperazine ring integrity (e.g., δ 9.71 ppm for thioamide NH in DMSO-d₆) .

- HRMS : For molecular formula validation (e.g., [M+H]+ = 328.1597) .

- LC-MS : To monitor reaction progress and purity using systems like Agilent Masshunter .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Strict control of reaction parameters is essential:

- Temperature : Stepwise heating (e.g., 40°C → 70°C) to avoid side reactions.

- Solvent choice : THF for initial coupling, followed by DCM for extraction.

- Purification : Use of TFA-modified mobile phases in HPLC to resolve polar byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Advanced optimization strategies include:

- Sonication : Enhances reagent dispersion and reduces aggregation during coupling .

- Catalyst screening : Testing bases like N,N-diisopropylethylamine to accelerate thiourea formation .

- Green chemistry principles : Substituting hazardous solvents (e.g., THF) with ionic liquids or water-miscible alternatives .

Q. What strategies resolve contradictory NMR data for piperazine derivatives?

Discrepancies often arise from conformational flexibility or impurities. Solutions include:

- Variable-temperature NMR : To identify dynamic rotational barriers in the piperazine ring.

- 2D experiments (COSY, HSQC) : To assign overlapping proton signals (e.g., distinguishing pyridinyl vs. piperazine protons) .

- Spiking with authentic standards : To confirm peak assignments .

Q. How does modifying substituents on the piperazine ring affect biological activity?

Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., trifluoromethyl on pyridine) enhance enzyme inhibition by increasing electrophilicity at the thiourea moiety .

- Hydrophilic substituents (e.g., hydroxyethyl) improve solubility but may reduce membrane permeability .

- Bulkier groups (e.g., benzodioxinylcarbonyl) can sterically hinder target binding, requiring computational docking to optimize .

Q. What role does the carbothiohydrazide moiety play in enzyme inhibition?

The thiourea group acts as a hydrogen-bond donor/acceptor, enabling interactions with catalytic residues (e.g., in phosphoglycerate dehydrogenase). Its planar structure facilitates π-stacking with aromatic amino acids in active sites. Competitive inhibition assays (IC₅₀ determination) and X-ray crystallography are used to validate binding modes .

Q. How to assess the compound’s stability under varying pH and temperature conditions?

Methodological approaches include:

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via LC-MS .

- Thermogravimetric analysis (TGA) : To determine decomposition temperatures and hygroscopicity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on synthetic yields?

Potential factors include:

- Impurity profiles : Residual solvents (e.g., DMSO) can suppress crystallization, reducing isolated yields .

- Scale-dependent effects : Microwave-assisted synthesis may improve yields at small scales but fail in batch reactors.

- Reagent quality : Variability in di(1H-imidazol-1-yl)methanethione purity (e.g., moisture sensitivity) impacts reproducibility .

Methodological Best Practices

Q. What computational tools are recommended for predicting reactivity?

- Density Functional Theory (DFT) : To model transition states in thiourea formation .

- Molecular dynamics simulations : To study solvation effects during purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.